3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Description
3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one dihydrochloride is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core with an amino substituent at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h5H,1-4,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVDSNDVZNTHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C(C2=O)N)C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a diaminopyrimidine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the pyrido[1,2-a]pyrimidin-4-one core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.
Substitution: Substitution reactions can introduce different substituents onto the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products may have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved could include modulation of signaling cascades or inhibition of specific biochemical reactions.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The pyrido[1,2-a]pyrimidin-4-one scaffold is common among analogs, but substituent variations significantly influence physicochemical and pharmacological properties:
Key Observations :
- Salt forms: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than free bases or monohydrochlorides (e.g., 93076-03-0) .
Pharmacological Activities
- Antipsychotic Activity : Risperidone and its metabolites (e.g., 9-hydroxyrisperidone) act as 5-HT2 and dopamine D2 receptor antagonists. The absence of a 6-fluoro-benzisoxazole group in the target compound suggests divergent therapeutic targets .
- Anti-inflammatory and Antiallergic Effects: 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones (e.g., IVb in ) show anti-inflammatory activity but with dose-dependent toxicity. The 3-amino group in the target compound may reduce toxicity while retaining efficacy .
- Stability : Dihydrochloride salts improve shelf-life compared to free bases. Degradation products (e.g., risperidone cis-N-oxide) highlight the importance of stable formulations .
Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound likely surpasses the solubility of neutral analogs (e.g., 63234-80-0) and monohydrochlorides (e.g., 93076-03-0) .
- Stability: Amino substituents may increase susceptibility to oxidation compared to halogenated analogs, necessitating protective excipients in formulations .
Biological Activity
3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure that incorporates both pyridine and pyrimidine moieties. Its molecular formula is CHClNO, and it has been synthesized through various methods including Mannich reactions and cyclization processes .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of tetrahydropyrido-pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes. In a screening assay, derivatives demonstrated half-maximal inhibitory concentration (IC) values comparable to established anti-inflammatory drugs like indomethacin .
Table 1: IC Values of Tetrahydropyrido-Pyrimidine Derivatives
| Compound | IC (μM) | Comparison Drug | IC (μM) |
|---|---|---|---|
| 3b | 8.23 | Indomethacin | 9.17 |
| 4b | 9.47 | Diclofenac | 6.74 |
| 4d | 11.60 | Celecoxib | 6.12 |
These findings indicate that the compound not only inhibits COX-1 but shows a stronger preference for COX-2 inhibition, suggesting its potential for targeted anti-inflammatory therapy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes linked to metabolic disorders. For example, it has shown promising results as an inhibitor of α-glucosidase, which is crucial for carbohydrate metabolism in diabetes management . Molecular docking studies suggest that the compound binds effectively to the active site of the enzyme, potentially leading to reduced glucose absorption.
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives of tetrahydropyrido-pyrimidine. These derivatives were tested in vivo using models of inflammation and pain. The results indicated a significant reduction in paw edema in formalin-induced models when treated with these compounds .
Another study focused on the antiviral properties of related pyrimidine derivatives against influenza A virus. Although not directly tested on the tetrahydropyrido-pyrimidine itself, insights from these studies suggest a broader antiviral potential within this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
